2-Methoxybenzaldehyde
Overview
Description
2-Methoxybenzaldehyde is a compound that belongs to the class of methoxybenzaldehydes, which are important benzoate derivatives found in plants. These compounds are known for their refreshing fragrance and are used as flavoring ingredients in food and cosmetics. They also exhibit significant medicinal properties, making them of interest to the pharmaceutical industry. The biosynthesis of methoxybenzaldehydes involves the formation of benzaldehyde via benzoic acid from cinnamate, followed by the addition of a methoxy group .
Synthesis Analysis
Several methods have been developed for the synthesis of methoxybenzaldehyde derivatives. One approach involves the regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethyl acetal, which is a key step in synthesizing 2,5-dialkyl-1,3-dimethoxybenzenes . Another method includes the cyclization of 2-aminothiophenol and 4-methoxybenzaldehyde under microwave irradiation and solvent-free conditions to synthesize benzo[d]thiazole derivatives . Additionally, a synthesis of [3-13C]-2,3-dihydroxy-4-methoxybenzaldehyde from a non-aromatic precursor has been reported, which is useful for molecular imaging .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of methoxybenzaldehyde derivatives have been studied using various computational methods, including ab initio and density functional theory (DFT). These studies have shown that B3LYP is superior to the scaled HF approach for molecular problems . X-ray crystallography has been used to determine the structure of various methoxybenzaldehyde complexes, revealing details such as crystal packing and coordination geometry .
Chemical Reactions Analysis
Methoxybenzaldehyde and its derivatives participate in various chemical reactions. For instance, the reaction of 2-hydroxy-3-methoxybenzaldehyde with hexachlorocyclotriphosphazene leads to the formation of a compound with a complex structure characterized by spectroscopic techniques . The compound N′-(2-Methoxybenzylidene)-2-nitrobenzohydrazide was synthesized by reacting 2-methoxybenzaldehyde with 2-nitrobenzohydrazide, forming inversion dimers linked by hydrogen bonds in the crystal structure .
Physical and Chemical Properties Analysis
The physical and chemical properties of methoxybenzaldehydes have been extensively studied. Spectroscopic studies, including HNMR, CNMR, TGA, DSC, and UV-Vis NIR, have been conducted to characterize these compounds. The crystal structure of 2-methoxybenzaldehyde has been determined by X-ray diffraction, revealing its tetragonal crystal system and space group . Additionally, the sorption and magnetic properties of complexes derived from methoxybenzaldehydes have been investigated, showing that some complexes can absorb methanol vapor and exhibit magnetic behavior .
Scientific Research Applications
Ant Repellent
- Application Summary: 2-Methoxybenzaldehyde has been found to be an effective ant repellent. It is a promising alternative to broad-spectrum insecticides, which can have negative side effects .
- Methods of Application: A structure-activity relationship investigation was conducted to test how different chemical modifications alter the repellence of 2-hydroxybenzaldehyde. It was found that 2-methoxybenzaldehyde is considerably more effective than 2-hydroxybenzaldehyde at repelling the common black garden ant, Lasius niger .
- Results or Outcomes: The study confirmed that 2-methoxybenzaldehyde is effective at repelling four particularly harmful ant species, suggesting that the results obtained with L. niger are general to ants and that the results are relevant to mitigate the costs of ant damage .
Acaricidal Activity and Asymmetric Henry Reaction
- Application Summary: 2-Methoxybenzaldehyde has been used to examine the acaricidal activity of Periploca sepium oil and its active component against Tyrophagus. It has also been used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .
Antifungal Agent
- Application Summary: 2-Hydroxy-4-methoxybenzaldehyde, a derivative of 2-Methoxybenzaldehyde, has been found to be a more effective antifungal aroma than vanillin and its derivatives against Fusarium graminearum . Fusarium graminearum is a severe pathogen threatening the safety of agriculture and food .
- Methods of Application: The study aimed to explore the antifungal efficacies of several plant-derived natural compounds (vanillin and its derivatives) against the growth of F. graminearum and investigate the antifungal mechanism of 2-hydroxy-4-methoxybenzaldehyde (HMB), the strongest one .
- Results or Outcomes: The minimum inhibitory concentration (MIC) of HMB in inhibiting mycelial growth was 200 μg/mL. HMB at MIC damaged cell membranes by increasing the permeability by about 6-fold . Furthermore, HMB exerted a strong antitoxigenic role as the content of deoxynivalenol (DON) was remarkably reduced by 93.59% at MIC on 7th day .
Asymmetric Henry Reaction
- Application Summary: 2-Methoxybenzaldehyde has been used to obtain good enantioselectivities using Cu (OAc) (2)-bis (oxazolines) via hydrogen bonding in an asymmetric Henry reaction .
Vibrational Dynamics Study
- Application Summary: 2-Methoxybenzaldehyde has been used in the study of vibrational dynamics of benzaldehyde derivatives in the crystalline form. The study was conducted using inelastic neutron scattering (INS) spectra combined with periodic density functional theory (DFT) calculations .
Ant Pests Control
- Application Summary: 2-Methoxybenzaldehyde has been found to be an effective ant repellent. It is a promising alternative to broad-spectrum insecticides, which can have negative side effects .
- Methods of Application: A structure-activity relationship investigation was conducted to test how different chemical modifications alter the repellence of 2-hydroxybenzaldehyde. It was found that 2-methoxybenzaldehyde is considerably more effective than 2-hydroxybenzaldehyde at repelling the common black garden ant, Lasius niger .
- Results or Outcomes: The study confirmed that 2-methoxybenzaldehyde is effective at repelling four particularly harmful ant species, suggesting that the results obtained with L. niger are general to ants and that the results are relevant to mitigate the costs of ant damage .
Safety And Hazards
2-Methoxybenzaldehyde is classified as a warning hazard under the GHS labelling system . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding release to the environment and disposing of contents/container to an approved waste disposal plant .
Relevant Papers Unfortunately, I was unable to retrieve any relevant papers on 2-Methoxybenzaldehyde .
properties
IUPAC Name |
2-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-5-3-2-4-7(8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZJLOCLABXVMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051690 | |
Record name | 2-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow solidified mass or fragments; mp = 34-40 deg C; [Sigma-Aldrich MSDS], Solid, Light yellow solid; Sweet powdery hawthorn, vanilla and almond aroma | |
Record name | 2-Methoxybenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | o-Anisaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water and propylene glycol, Soluble (in ethanol) | |
Record name | o-Anisaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2039/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Pressure |
0.12 [mmHg] | |
Record name | 2-Methoxybenzaldehyde | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10898 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Product Name |
2-Methoxybenzaldehyde | |
CAS RN |
135-02-4 | |
Record name | 2-Methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=135-02-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Anisaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135024 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Anisaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58960 | |
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Record name | Benzaldehyde, 2-methoxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1051690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.702 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | O-ANISALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CP821WF2W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
39 °C | |
Record name | 2-Methoxybenzaldehyde | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033766 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Citations
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